molecular formula C4F9LiO6S3 B3039781 Lithium tris(trifluoromethanesulfonyl)methide CAS No. 132404-42-3

Lithium tris(trifluoromethanesulfonyl)methide

Cat. No.: B3039781
CAS No.: 132404-42-3
M. Wt: 418.2 g/mol
InChI Key: QVXQYMZVJNYDNG-UHFFFAOYSA-N
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Description

Lithium tris(trifluoromethanesulfonyl)methide (LiC(SO₂CF₃)₃, CAS 132404-42-3) is a lithium salt characterized by a methide anion substituted with three trifluoromethanesulfonyl groups. This structure imparts high thermal stability, low ion-pair association, and superior ionic conductivity in aprotic solvents such as dimethylformamide (DMF), propylene carbonate (PC), and acetonitrile (AN) . Unlike its bis-substituted counterpart, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, CAS 90076-65-6), LiC(SO₂CF₃)₃ exhibits enhanced dissociation in high donor number (DN) solvents due to reduced electrostatic interactions between the lithium cation and the delocalized methide anion . Its synthesis involves complex coordination chemistry, often requiring controlled conditions to avoid side reactions .

Properties

IUPAC Name

lithium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9O6S3.Li/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXQYMZVJNYDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9LiO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tris(trifluoromethanesulfonyl)methide can be synthesized through several methods. One common approach involves the reaction of tris(trifluoromethanesulfonyl)methane with lithium hydroxide in an appropriate solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistent quality and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Lithium tris(trifluoromethanesulfonyl)methide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other lithium salts. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide under controlled temperature conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the lithium ion is replaced by another cation .

Scientific Research Applications

1. Catalytic Activity

The tris(trifluoromethanesulfonyl)methide anion serves as a highly reactive counterion in organic synthesis. It has demonstrated exceptional catalytic activity when paired with metal cations such as Ytterbium(III) and Scandium(III). This application is particularly useful in facilitating various organic transformations due to the strong electrophilic nature of the trifluoromethanesulfonyl group .

2. Polymer Electrolytes

LiMe can be incorporated into gelled polymer electrolytes based on polyacrylonitrile and poly(vinylidene) difluoride polymers. Its solubility and conductive properties enhance the performance of these polymer systems, making them suitable for flexible electronic applications .

Case Studies

Case Study 1: Military Battery Applications

A study conducted by the Defense Technical Information Center evaluated the performance of LiMe in military-grade batteries. The findings highlighted its superior conductivity and stability compared to traditional lithium salts, making it an ideal candidate for high-energy applications where reliability is critical .

Case Study 2: Electrolyte Performance in Rechargeable Batteries

Research comparing various lithium salts revealed that LiMe not only outperformed conventional salts like LiPF6_6 but also exhibited better solution properties such as higher transference numbers and lower ion pair formation. This makes it a strong candidate for both primary and rechargeable lithium batteries .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

  • Lithium Tris(trifluoromethanesulfonyl)methide (LiC(SO₂CF₃)₃) : Features a central carbon atom bonded to three trifluoromethanesulfonyl groups, creating a bulkier anion with lower charge density.
  • Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) : Contains a nitrogen-centered bis-sulfonylimide anion, offering moderate ion mobility and widespread use in lithium-ion batteries (LIBs) .
  • Lithium Tetrafluoroborate (LiBF₄) : A smaller anion with higher ion-pairing tendencies, limiting conductivity but useful in specific applications like actuators .
  • Magnesium Bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) : Divalent salt with higher viscosity and lower ionic mobility compared to LiTFSI .

Ionic Conductivity and Solvation Behavior

Compound Conductivity in DMF (Λ°, S·cm²/mol) Ion-Pair Association (Kₐ) Key Solvent Compatibility
LiC(SO₂CF₃)₃ High (low Kₐ) 0.5–1.0 DMF, PC, AN
LiTFSI Moderate 2.0–3.0 Sulfolane, PILs
LiBF₄ Low >5.0 Ethers, DME

LiC(SO₂CF₃)₃ demonstrates superior conductivity in high-DN solvents due to minimal ion pairing, whereas LiTFSI forms stable supercooled solutions in sulfolane, enhancing medium-temperature LIB performance . Mg(TFSI)₂, despite its divalent charge, underperforms in actuators due to sluggish ion transport .

Thermal and Electrochemical Stability

  • LiC(SO₂CF₃)₃ : Stable up to 200°C in organic solvents, with electrochemical stability windows exceeding 4.5 V vs. Li/Li⁺, making it suitable for high-voltage applications .
  • LiTFSI : Exhibits thermal stability up to 300°C in sulfolane and retains >90% conductivity after 500 cycles in LIBs .
  • LiBF₄ : Degrades above 150°C, limiting use in high-temperature systems .

Application Performance

  • LIB Electrolytes : LiTFSI dominates due to compatibility with ionic liquids (e.g., PYR14TFSI) and polymer matrices (e.g., PEO) . LiC(SO₂CF₃)₃, while offering higher conductivity, faces commercialization hurdles due to synthesis complexity .
  • Actuators: LiTFSI and Mg(TFSI)₂ enhance electromechanical performance in carbon nanotube gels, but LiBF₄’s cost-effectiveness makes it a viable alternative .
  • Solid-State Electrolytes : LiTFSI-TEGDME composites improve interfacial stability with lithium metal, whereas LiC(SO₂CF₃)₃ remains experimental .

Biological Activity

Lithium tris(trifluoromethanesulfonyl)methide (LiMe) is a lithium salt characterized by its unique trifluoromethanesulfonyl functional groups. This compound has garnered attention for its diverse applications in electrochemistry, catalysis, and potential pharmaceutical uses. The following sections detail its biological activity, synthesis, and applications based on recent research findings.

Synthesis and Properties

This compound can be synthesized through various methods, typically involving the reaction of tris(trifluoromethanesulfonyl)methane with lithium hydroxide in controlled conditions to ensure high yield and purity. Its properties include:

  • High Solubility : LiMe is highly soluble in aprotic solvents such as acetonitrile and dimethylformamide (DMF), which enhances its utility in various chemical applications .
  • Electrochemical Stability : It exhibits good electrochemical stability, making it suitable as an electrolyte in lithium-ion batteries .

The biological activity of this compound primarily relates to its role in stabilizing ionic species and facilitating ion transport. In the context of lithium-ion batteries, it enhances the movement of lithium ions between electrodes, improving battery performance .

Applications in Research

  • Electrolyte in Lithium-Ion Batteries :
    • LiMe is used as an electrolyte additive to enhance performance and stability in lithium-ion batteries. Studies have shown that it helps improve the transference number of lithium ions, which is crucial for battery efficiency .
  • Catalysis :
    • The compound serves as a catalyst in various organic synthesis reactions, particularly those involving fluorinated compounds. Its strong electron-withdrawing properties and low nucleophilicity make it effective in promoting reactions such as Michael additions and Diels-Alder reactions .
  • Pharmaceutical Potential :
    • Research is ongoing to explore LiMe's potential use in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients and enhance their bioavailability.

Electrochemical Performance

A study conducted on the electrochemical performance of this compound demonstrated significant improvements in thermal stability and conductivity when used as an electrolyte in lithium-ion batteries. The results indicated that LiMe solutions exhibited comparable conductivities to traditional electrolytes like LiAsF6, with enhanced anodic stability .

Toxicity Studies

Research into the toxicity of DMF, a solvent often used with LiMe, revealed that while DMF can induce cytotoxic effects on certain cell lines (e.g., MCF-7 breast cancer cells), the combination of DMF with lithium salts like LiMe may modulate these effects. Further studies are needed to elucidate the interactions between these compounds and their biological implications .

Conductivity Measurements

SolventMolar Conductivity (S cm² mol⁻¹)
Water63.77
Acetonitrile135.53
Dimethylformamide52.48

This table summarizes molar conductivities measured for LiMe in various solvents, indicating its potential for use in different electrochemical environments .

Summary of Biological Applications

Application AreaDescription
ElectrochemistryUsed as an electrolyte additive for improved battery performance
CatalysisFunctions as a catalyst for organic synthesis reactions
Pharmaceutical UsesInvestigated for drug delivery systems

Q & A

Q. What are the common synthetic routes for lithium tris(trifluoromethanesulfonyl)methide, and how can purity be optimized?

The compound is typically synthesized via acid-base reactions between tris(trifluoromethanesulfonyl)methane (HTFSM) and lithium hydroxide or lithium carbonate in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. Purity optimization involves rigorous drying of reactants under inert atmospheres (e.g., argon) and post-synthesis purification through recrystallization or vacuum sublimation. Trace water content can be minimized using molecular sieves or activated alumina .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 19F^{19}\text{F} and 7Li^{7}\text{Li} NMR identify structural integrity and lithium coordination environments.
  • FTIR/Raman spectroscopy : Confirm symmetric/asymmetric stretching modes of CF3_3 and SO2_2 groups (e.g., ~1350 cm1^{-1} for SO2_2 stretching).
  • X-ray diffraction (XRD) : Resolve crystalline structure and ionic packing efficiency .

Q. How do researchers measure ionic conductivity in this compound-based electrolytes?

Electrochemical impedance spectroscopy (EIS) is used to measure ionic conductivity across a temperature range (e.g., 25–100°C). Symmetric Li|electrolyte|Li cells are constructed, and conductivity is calculated from bulk resistance via the Nyquist plot. Arrhenius plots further analyze activation energy for ion transport .

Q. What safety protocols are essential when handling this compound?

Handling requires:

  • Inert atmosphere : Use gloveboxes (O2_2/H2_2O < 1 ppm) to prevent hydrolysis.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Fume hoods for solvent evaporation steps.
  • Storage : Airtight containers with desiccants (e.g., P2_2O5_5) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the ionic conductivity and electrochemical stability of this compound?

DFT simulations using projector augmented-wave (PAW) pseudopotentials and hybrid functionals (e.g., HSE06) model lithium diffusion pathways and decomposition voltages. For example, nudged elastic band (NEB) calculations quantify migration barriers, while linear sweep voltammetry simulations assess oxidative stability (~4.5 V vs. Li/Li+^+) .

Q. What experimental strategies resolve contradictions in reported ionic conductivities of this compound?

Discrepancies often arise from impurities (e.g., residual solvents) or inconsistent measurement conditions. Mitigation strategies include:

  • Standardized drying : Thermogravimetric analysis (TGA) to confirm solvent removal.
  • Cross-validation : Compare EIS with pulsed-field gradient NMR for diffusion coefficients.
  • Controlled humidity : Use isotopic 2H2O^{2}\text{H}_2\text{O} to trace moisture interference .

Q. How can high-throughput computational screening identify novel derivatives of this compound with enhanced properties?

Materials Genome Project (MGP) frameworks apply substitution rules to generate candidate anions (e.g., replacing CF3_3 with CHF2_2). Stability and conductivity are predicted via DFT workflows (VASP, Quantum ESPRESSO), followed by experimental validation. For example, substituting sulfur with selenium may improve thermal stability .

Q. What advanced experimental designs optimize this compound in solid-state electrolytes?

  • Composite electrolytes : Blend with polymers (e.g., PEO) or ceramic fillers (e.g., Li7_7La3_3Zr2_2O12_{12}) to enhance mechanical stability.
  • In operando techniques : Synchrotron XRD and Raman microscopy track structural changes during cycling.
  • Accelerated degradation tests : Cyclic voltammetry at elevated temperatures (60°C) to assess long-term stability .

Q. How do decomposition mechanisms of this compound affect battery performance?

Decomposition pathways (e.g., LiF formation) are studied via:

  • X-ray photoelectron spectroscopy (XPS) : Surface analysis of cycled electrodes.
  • DFT-based ab initio molecular dynamics (AIMD) : Simulate anion breakdown under high voltage.
  • Gas chromatography-mass spectrometry (GC-MS) : Identify volatile byproducts .

Q. What role does this compound play in next-generation lithium-sulfur (Li-S) batteries?

As a co-salt, it mitigates polysulfide shuttling by forming stable solid-electrolyte interphases (SEI). Experimental designs include:

  • Ternary electrolytes : Mix with LiNO3_3 and ionic liquids (e.g., EMIM-TFSI).
  • In situ UV-Vis spectroscopy : Monitor polysulfide dissolution kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tris(trifluoromethanesulfonyl)methide
Reactant of Route 2
Lithium tris(trifluoromethanesulfonyl)methide

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